Product packaging for (2S)-2-aminopentanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione(Cat. No.:CAS No. 16667-03-1)

(2S)-2-aminopentanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Cat. No.: B607369
CAS No.: 16667-03-1
M. Wt: 881.1 g/mol
InChI Key: KNOXLRZTEFJWPE-BLIHZTKDSA-N
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Description

Contextualization of Macrolide Antibiotics in Chemical Biology and Pharmaceutical Sciences Research

Macrolide antibiotics, a class of compounds characterized by a large macrocyclic lactone ring, are fundamental subjects of research in chemical biology and pharmaceutical sciences. mdpi.com Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. wikipedia.orgpatsnap.comdrugbank.com This targeted interaction makes them powerful tools for studying ribosomal function and the mechanisms of protein synthesis. From a pharmaceutical sciences perspective, research on macrolides like erythromycin (B1671065) focuses on understanding their pharmacokinetic and pharmacodynamic properties, overcoming antibiotic resistance, and developing new derivatives with improved efficacy and safety profiles. mdpi.comacs.org The study of macrolides has also expanded to explore their non-antibiotic effects, including anti-inflammatory and immunomodulatory activities.

Overview of Key Research Areas and Unanswered Questions Pertaining to Erythromycin Glutamate (B1630785)

The academic inquiry into erythromycin glutamate is multifaceted, encompassing several key research areas. One significant area is the investigation of its potential to enhance the efficacy of other therapeutic agents. For example, research has suggested that glutamate can enhance the efficacy of aminoglycoside antibiotics. mdpi.com Another research focus is its role in metabolic pathways. Studies have shown that L-glutamate can be a reporter metabolite in the biosynthesis of erythromycin. researchgate.net

Despite the existing body of research, several questions about erythromycin glutamate remain unanswered. The precise mechanisms by which the glutamate moiety influences the bioavailability and cellular uptake of erythromycin are not fully elucidated. Further investigation is needed to understand the full spectrum of its metabolic effects and potential interactions with cellular transporters. Additionally, the potential for erythromycin glutamate to modulate the gut microbiome and its subsequent impact on host physiology is an emerging area of interest that warrants more in-depth study. researchgate.net The long-term consequences of alterations in glutamate metabolism induced by erythromycin glutamate also represent a significant knowledge gap.

Key Properties of Erythromycin Glutamate

PropertyValue
CAS Number 16667-03-1
Molecular Formula C42H76N2O17
Molecular Weight 881.06 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H76N2O17 B607369 (2S)-2-aminopentanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione CAS No. 16667-03-1

Properties

CAS No.

16667-03-1

Molecular Formula

C42H76N2O17

Molecular Weight

881.1 g/mol

IUPAC Name

(2S)-2-aminopentanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C37H67NO13.C5H9NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;6-3(5(9)10)1-2-4(7)8/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-/m10/s1

InChI Key

KNOXLRZTEFJWPE-BLIHZTKDSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Erythromycin glutamate; 

Origin of Product

United States

Biosynthesis and Production Methodologies for Erythromycin and Its Derivatives in Research

Microbial Origins and Fermentation Processes of Erythromycin (B1671065)

The foundation of erythromycin production lies in the microbial fermentation process, which has been the subject of extensive research to improve efficiency and yield.

Saccharopolyspora erythraea as a Model Microorganism for Production

Erythromycin is a secondary metabolite produced by the Gram-positive bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythreus). mdpi.compnas.org This soil-dwelling actinomycete serves as the primary model organism for both industrial production and fundamental research into erythromycin biosynthesis. pnas.orgucl.ac.uk The entire biosynthetic gene cluster (ery) responsible for producing erythromycin has been identified and sequenced in S. erythraea, providing a roadmap for genetic manipulation and production enhancement. mdpi.commicrobiologyresearch.org

Optimization Strategies for Fermentation Yields in Research Settings

Maximizing the production of erythromycin in laboratory and industrial settings is a key research objective. Various strategies have been developed to optimize fermentation yields, focusing on media composition, process parameters, and metabolic engineering.

One successful approach is the Design-Build-Test-Learn (DBTL) framework, a systematic metabolic engineering strategy. nih.gov This methodology was used to enhance erythromycin production by creating a genetically modified S. erythraea strain where the sucC gene was suppressed. This modification led to improved precursor synthesis and increased availability of NADPH, a crucial cofactor. nih.gov

Supplementation of the fermentation medium is another critical optimization technique. Research has shown that adding ammonium (B1175870) sulfate (B86663) during the fermentation process can significantly increase erythromycin yield, with one study reporting a 43.5% increase to 1125.66 mg/L. nih.gov The composition of the fermentation medium itself is also a major factor. Studies have demonstrated that optimizing the ratios of carbon and nitrogen sources, such as starch, dextrin, soybean cake meal, and corn steep liquor, can substantially boost production. researchgate.net For instance, a medium containing 5.24% starch, 1.43% dextrin, 4.56% soybean cake meal, and 1.47% corn steep liquor was found to be optimal in one study. researchgate.net

In the context of solid-state fermentation (SSF), the choice of substrate and culture conditions are paramount. Sugarcane bagasse has been identified as an effective substrate for erythromycin production. scribd.com Optimization of parameters such as inoculum size, moisture content (with 85% being optimal in one study), and incubation time has led to significant increases in yield. scribd.comproquest.com

Furthermore, high-throughput screening methods have been employed to systematically optimize chemically defined synthetic media. This has led to the development of media that can increase erythromycin titers by as much as 17-fold compared to previous formulations. nih.gov These optimized media are also invaluable for metabolomics and metabolic flux analysis studies. nih.gov

Optimization StrategyKey FindingsResulting Increase in YieldReference
Metabolic Engineering (DBTL) Suppression of the sucC gene in S. erythraea.43.5% increase (to 1125.66 mg/L). nih.gov
Nutrient Supplementation Addition of ammonium sulfate during fermentation.43.5% increase. nih.gov
Medium Optimization Optimized ratios of starch, dextrin, soybean cake meal, and corn steep liquor.Significant improvement in chemical titer. researchgate.net
Solid-State Fermentation (SSF) Use of sugarcane bagasse with optimized moisture (85%) and inoculum.Production of 600.65±47.1 μg/g of solid substrate. scribd.com
Synthetic Medium Development High-throughput optimization of a chemically defined medium.17-fold increase in titer (to 1380 mg/L). nih.gov

This table summarizes key research findings on the optimization of erythromycin fermentation.

Genetic and Enzymatic Engineering for Biosynthesis Pathway Modulation

The intricate biosynthetic pathway of erythromycin offers multiple targets for genetic and enzymatic manipulation to enhance production and create novel derivatives.

Role of Specific Methyltransferases (e.g., EryG) in Erythromycin A Biosynthesis

The final and crucial step in the biosynthesis of the most common form, Erythromycin A, is a methylation reaction. This reaction is catalyzed by the S-adenosyl-methionine (SAM)-dependent O-methyltransferase, EryG. nih.govnih.govresearchgate.net The eryG gene, which codes for this enzyme, is located within the erythromycin biosynthetic gene cluster. nih.govasm.org EryG specifically catalyzes the methylation of the C-3" hydroxyl group of the mycarose (B1676882) sugar attached to the macrolide ring, converting Erythromycin C into Erythromycin A. nih.govnih.gov A mutant strain of S. erythraea lacking a functional eryG gene was found to accumulate Erythromycin C and D, demonstrating the essential role of this enzyme in Erythromycin A and B production. nih.gov The expression of eryG can be a rate-limiting step, and strategies to enhance its activity are a key focus of research.

Regulation of Biosynthesis by Nitrogen and Phosphate (B84403) Response Factors (e.g., GlnR, PhoP)

The production of erythromycin is tightly regulated by nutrient availability, particularly nitrogen and phosphate. Two key transcriptional regulators, the nitrogen response factor GlnR and the phosphate response factor PhoP, play a pivotal role in controlling the expression of the ery gene cluster. nih.govresearchgate.net

RegulatorFunctionTarget Genes/PathwaysImpact on Erythromycin BiosynthesisReference
GlnR Nitrogen response factorphoP, metK, nitrogen metabolism genesPart of a regulatory cascade with PhoP; influences precursor supply. nih.govasm.orgfrontiersin.org
PhoP Phosphate response factorery gene cluster, glnR, metKPositively regulates ery gene transcription and SAM biosynthesis, leading to increased Erythromycin A production. nih.govresearchgate.netasm.org

This table outlines the roles of key transcriptional regulators in erythromycin biosynthesis.

Influence of Metabolite Levels (e.g., 2-Oxoglutarate, c-di-GMP) on Production

The intracellular concentrations of specific metabolites can act as signals that influence the rate of erythromycin biosynthesis.

2-Oxoglutarate: This intermediate of the TCA cycle is a key indicator of the cell's carbon/nitrogen balance. Low concentrations of 2-oxoglutarate can act as a "nitrogen-rich" pseudosignal, which can downregulate nitrogen metabolism and subsequently limit the precursors needed for erythromycin synthesis. acs.org Comparative omics studies between wild-type and high-producing strains of S. erythraea have identified 2-oxoglutarate as a critical reporter metabolite. bohrium.comresearchgate.netresearchgate.net Based on this, metabolic engineering strategies focusing on the 2-oxoglutarate node have been successful. For example, the simultaneous overexpression of sucA and sucB, which encode components of the 2-oxoglutarate dehydrogenase complex, resulted in a 71% increase in erythromycin titer in an industrial overproducer strain. bohrium.com

Cyclic di-GMP (c-di-GMP): This second messenger molecule has been shown to play a significant role in regulating secondary metabolism in actinobacteria. In S. erythraea, c-di-GMP can activate the transcription of ery genes. acs.orgnih.gov It achieves this by enhancing the binding of BldD, a key developmental regulator, to the promoters of the ery genes. acs.orgnih.gov Research has demonstrated that increasing the intracellular concentration of c-di-GMP, for instance by overexpressing the diguanylate cyclase CdgB, leads to improved erythromycin production. acs.orgnih.gov This highlights a regulatory mechanism where a developmental signal is directly linked to antibiotic production.

Synthetic Approaches to Erythromycin Derivatives and Analogues

The generation of erythromycin derivatives is a cornerstone of macrolide research, aiming to overcome challenges like antibiotic resistance and chemical instability. asm.orgnih.gov The primary methods employed are semi-synthesis, which chemically modifies the natural erythromycin molecule, and total synthesis, which builds the complex structure from the ground up. mdpi.com More recently, hybrid approaches combining chemical synthesis and biological processes have emerged. researchgate.netnih.gov

Semi-Synthetic Modifications:

This is the most prevalent strategy for creating erythromycin analogues. benthamdirect.commdpi.com It uses the readily available erythromycin A, produced by fermentation, as a starting material for targeted chemical transformations. ingentaconnect.commdpi.com These modifications are diverse and have led to clinically significant second-generation macrolides. benthamdirect.comnih.gov

Key semi-synthetic developments include:

Modifications at the 6-hydroxyl group: The simple methylation of the 6-hydroxyl group of erythromycin A leads to Clarithromycin (B1669154). This modification significantly enhances the acid stability of the molecule, improving its oral bioavailability and reducing gastrointestinal side effects. uomus.edu.iq

Ring expansion and nitrogen incorporation: A notable modification involves the Beckmann rearrangement of an erythromycin A oxime intermediate, followed by reduction and N-methylation. This process expands the 14-membered lactone ring to a 15-membered ring containing a nitrogen atom, resulting in azalides like Azithromycin. uomus.edu.iq

Ketolide formation: More recent efforts have focused on creating ketolides. These derivatives typically involve removing the cladinose (B132029) sugar at the C-3 position and oxidizing the resulting hydroxyl group to a ketone. mdpi.com Further modifications, such as the formation of cyclic 11,12-carbamates, have been shown to improve the potency of these compounds. mdpi.com

Esterification: To improve solubility or create prodrugs, the hydroxyl groups of erythromycin can be esterified. The 2'-hydroxyl group on the desosamine (B1220255) sugar is particularly reactive and can be selectively esterified with various acids, including protected amino acids. uomus.edu.iqchemistryjournal.net For instance, erythromycin ethylsuccinate is an ester at the 2'-hydroxyl position that is hydrolyzed in the body to release the active erythromycin. uomus.edu.iq

Erythromycin Glutamate (B1630785) Synthesis:

Erythromycin glutamate is a salt of the parent antibiotic. Its preparation involves a straightforward acid-base reaction. Erythromycin is a basic compound due to the dimethylamino group on its desosamine sugar. This basic nitrogen can react with an acid, such as L-glutamic acid, to form a water-soluble salt. nih.govgoogle.com This process is distinct from the complex covalent modifications seen in derivatives like clarithromycin or azithromycin. The formation of such salts is a common strategy to improve the solubility and formulation characteristics of basic drugs. nih.gov For example, equimolar amounts of a basic drug and an amino acid like L-glutamic acid can be dissolved in water, mixed, and then freeze-dried to obtain the stable salt. nih.gov

Total Synthesis:

The complete chemical synthesis of erythromycin and its analogues from non-macrolide precursors is a formidable challenge due to the molecule's structural complexity, including a large macrocyclic ring and numerous stereocenters. mdpi.comcaltech.edu The first total synthesis of erythromycin A was a landmark achievement reported by R.B. Woodward's research group in 1981, highlighting the immense difficulty of the task. baranlab.orgthieme-connect.comthieme-connect.com

While challenging, total synthesis offers the advantage of allowing for more profound structural modifications than are possible through semi-synthesis. mdpi.com This approach enables the construction of analogues with altered core scaffolds, such as the (-)-4,8,10-tridesmethyl telithromycin (B1682012) analogue. researchgate.net Key steps in total synthesis strategies often involve the convergent assembly of smaller, presynthesized fragments, a macrolactonization reaction to close the large ring, and subsequent stereoselective glycosylation to attach the sugar moieties. mdpi.comresearchgate.net

Chemobiosynthesis:

This modern approach merges chemical synthesis with microbial biosynthesis to produce novel erythromycin analogues. researchgate.net The strategy involves feeding synthetic, unnatural precursor molecules (e.g., modified diketide thioesters) to genetically engineered microorganisms that are deficient in an early step of the natural erythromycin biosynthetic pathway. asm.orgresearchgate.net The microbe's enzymatic machinery then incorporates the synthetic starter unit and completes the synthesis, yielding a novel macrolide. asm.org

This technique has been successfully used to introduce modifications at positions that are difficult to access through traditional chemical methods, such as the C-13 and C-15 positions, leading to the creation of fluoro-, chloro-, and azido-substituted erythromycin analogues. mdpi.comresearchgate.net

Research Findings on Synthetic Approaches

The following table summarizes various synthetic methodologies applied to the erythromycin scaffold, showcasing the versatility of chemical and biological approaches in generating novel derivatives.

Starting MaterialReaction Type/ModificationReagents & ConditionsResulting Derivative/AnalogueReference(s)
Erythromycin A6-O-MethylationMethylating agentClarithromycin uomus.edu.iq
Erythromycin A OximeBeckmann Rearrangement, N-methylation, ReductionN/AAzithromycin (an azalide) uomus.edu.iq
Erythromycin ARemoval of cladinose, oxidation of 3-OH, 11,12-carbamate formation(i) Acid hydrolysis (ii) Oxidation (iii) CDI, NaH, R-NH2Ketolide mdpi.com
8,9-Anhydroerythromycin A 6,9-hemiketalIntramolecular TransesterificationMicrowave irradiation, TBAF, DMFRing-contracted erythromycin derivativeN/A
Erythromycin ASalt FormationL-Glutamic Acid, water, freeze-dryingErythromycin Glutamate nih.gov
Genetically engineered Streptomyces coelicolorChemobiosynthesis (Precursor-directed)Feeding of synthetic diketide thioesters (e.g., 15-fluoro, 15-chloro)15-substituted 6-deoxyerythronolide B analogues researchgate.net
Simple acyclic precursorsTotal SynthesisMulti-step convergent synthesis, macolactonization, glycosylationErythromycin A thieme-connect.com
Erythromycin AEsterification at 2'-OHBoc-, Z-, or Fmoc-protected amino acids, DCM2'-Amino acid esters of erythromycin chemistryjournal.net

Molecular and Cellular Mechanisms of Action of Erythromycin Glutamate

Ribosomal Interaction and Inhibition of Bacterial Protein Synthesis

The antibacterial activity of erythromycin (B1671065) glutamate (B1630785) is rooted in its ability to halt protein production in susceptible bacteria by targeting the ribosome, the cellular machinery responsible for protein synthesis. patsnap.comdrugbank.com This inhibition is a multi-step process involving specific binding and subsequent interference with key ribosomal functions.

Erythromycin glutamate's mechanism of action is initiated by its high-affinity binding to the large 50S subunit of the bacterial ribosome. medchemexpress.compatsnap.com This interaction is highly specific to bacterial ribosomes, which is a key factor in its selective toxicity against bacteria. The binding site is located within the 23S ribosomal RNA (rRNA) component of the 50S subunit. drugbank.com This binding can be influenced by the presence of certain ribosomal proteins, such as L4 and L22, and alterations in these proteins can confer resistance to the antibiotic. nih.govembopress.org Studies have shown that mutations in the L4 protein can prevent erythromycin from binding effectively. nih.gov However, this resistance can sometimes be overcome by additional mutations in the 30S ribosomal subunit proteins S5 and S12, highlighting a functional interplay between the two ribosomal subunits in the context of erythromycin binding. nih.gov

Once bound to the 50S ribosomal subunit, erythromycin glutamate disrupts the elongation phase of protein synthesis. It interferes with the translocation step, which is the movement of the ribosome along the messenger RNA (mRNA) to read the next codon. patsnap.comresearchgate.net By blocking this movement, it prevents the transfer of the peptidyl-tRNA from the A-site to the P-site on the ribosome. researchgate.net This effectively halts the addition of new amino acids to the growing polypeptide chain, leading to a bacteriostatic effect where bacterial growth and replication are inhibited. patsnap.com While erythromycin binds near the peptidyl-transferase center (PTC), the site of peptide bond formation, it does not directly inhibit this action but rather physically obstructs the path of the elongating peptide. embopress.org Some research also suggests that macrolides like erythromycin can stimulate the dissociation of peptidyl-tRNA from the ribosome, contributing to the inhibition of protein synthesis. nih.gov

The binding site for erythromycin is situated within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. embopress.orgasm.org This tunnel serves as the pathway for the newly synthesized polypeptide chain to emerge from the ribosome. oup.comfrontiersin.org X-ray crystallography and cryo-electron microscopy have provided detailed structural insights into this interaction. embopress.orgresearchgate.net The macrolide antibiotic binds to a pocket formed by segments of the 23S rRNA. asm.org Key interactions have been identified, including hydrogen bonds between the desosamine (B1220255) sugar of erythromycin and specific rRNA residues, such as A2058. asm.org The antibiotic's position within the tunnel creates a physical blockage, preventing the progression of the nascent peptide chain. embopress.org

The inhibitory effect of erythromycin is not uniform and can be dependent on the length and sequence of the nascent peptide chain. embopress.orgnih.gov Erythromycin has a higher affinity for ribosomes carrying short nascent peptides, typically up to five amino acids long. nih.gov As the peptide chain elongates beyond this point, the affinity of erythromycin for the ribosome can decrease, and in some cases, the peptide can bypass the antibiotic-induced block. embopress.orgnih.gov This phenomenon is known as context-specific translation modulation. For instance, some peptide sequences can navigate around the bound erythromycin, allowing for their synthesis, while others are effectively stalled. nih.govcore.ac.uk This differential interaction is influenced by direct electrostatic and dispersion interactions between the nascent peptide and the erythromycin molecule. nih.gov

Structural Characterization of the Binding Site on 23S Ribosomal RNA within the Nascent Peptide Exit Tunnel

Investigation of Non-Antimicrobial Molecular and Cellular Effects

Beyond its role as an antibiotic, erythromycin exhibits anti-inflammatory properties that are independent of its antibacterial activity. nih.govnih.gov

Erythromycin has been shown to exert anti-inflammatory effects by modulating key signaling pathways within host cells, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. mdpi.comresearchgate.net In cellular models, erythromycin has been observed to inhibit the activation of NF-κB. nih.gov This inhibition appears to occur downstream of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By interfering with the NF-κB signaling cascade, erythromycin can reduce the production of inflammatory molecules, thereby mitigating the inflammatory response. nih.gov Some studies also suggest a potential role for glutamine, a component of erythromycin glutamate, in modulating NF-κB activity, further contributing to the anti-inflammatory profile. d-nb.info

Compound Information

Neuroprotective Effects in In Vitro Neuronal Cell Models

Erythromycin has demonstrated neuroprotective properties in various in vitro models of neuronal cell injury. Studies using cultured primary cortical neuronal cells have shown that erythromycin can reduce neuronal damage following oxygen-glucose deprivation (OGD), a model for cerebral ischemia. nih.gov Treatment with erythromycin significantly decreased cell death after a 3-hour OGD session. nih.gov The proposed mechanisms for this neuroprotection include both antioxidant and anti-inflammatory effects. nih.gov Specifically, erythromycin has been shown to suppress the accumulation of oxidative stress markers like 4-HNE and 8-OHdG, and reduce the expression of inflammatory markers such as Iba-1 and TNF-α in the cortex. nih.gov

In the human neuroblastoma cell line SH-SY5Y, erythromycin has also been investigated for its effects on cell viability and mechanisms related to neuroprotection. researchgate.netnih.gov Glutamate, an excitatory neurotransmitter, can induce excitotoxicity in neuronal cells, leading to cell death, partly through oxidative damage. nih.gov While direct studies on erythromycin glutamate's specific interaction in this model are limited, the known antioxidant properties of erythromycin suggest a potential protective role against glutamate-induced oxidative stress. nih.govnih.gov Furthermore, research has pointed to erythromycin's ability to modulate the transcriptional response to ischemia, which could contribute to its neuroprotective effects. mdpi.com

The table below summarizes key findings from in vitro studies on the neuroprotective effects of erythromycin.

Cell ModelInsultKey FindingsPutative Mechanisms
Primary Cortical Neuronal CellsOxygen-Glucose Deprivation (OGD)Reduced cell death. nih.govAntioxidant and anti-inflammatory effects. nih.gov
SH-SY5Y Neuroblastoma CellsOxidative StressSteroids and ecdysteroids show protection. mednexus.orgAntioxidant mechanisms, free radical scavenging. mednexus.org
In Vivo (Porcine Model)Deep Hypothermic Circulatory ArrestImproved neuronal viability in the motor cortex. nih.govPreemptive neuroprotection. nih.gov

Antitumor Mechanisms in Pre-clinical Research Models

Erythromycin has been shown to exhibit antitumor activity in various preclinical cancer models, including the human neuroblastoma cell line SH-SY5Y. researchgate.netnih.gov Research indicates that erythromycin can inhibit the proliferation of SH-SY5Y cells in a manner that is dependent on both concentration and time. researchgate.netnih.gov

The proposed antitumor mechanisms of erythromycin are multifaceted. One key mechanism involves the regulation of crucial cell cycle proteins. Studies have demonstrated that erythromycin treatment leads to the downregulation of the oncogene c-Myc and the upregulation of the tumor suppressor protein p21 (WAF1/Cip1). researchgate.netnih.gov This modulation of protein expression results in the arrest of the cell cycle at the S phase, thereby halting cell proliferation. researchgate.net

Furthermore, erythromycin has been observed to induce mitochondrial dysfunction in SH-SY5Y cells. This includes the collapse of the mitochondrial membrane potential and an overload of cytosolic calcium. researchgate.net These events are often precursors to apoptosis, or programmed cell death. In other cancer cell lines, such as human colon carcinoma HT-29 cells, erythromycin has been shown to induce apoptosis and cause a G2/M phase arrest in the cell cycle. nih.gov

Another potential mechanism for erythromycin's antitumor effect is its interaction with topoisomerase II (TOP-2), an enzyme critical for DNA replication and repair in cancer cells. Erythromycin has shown potent inhibitory activity against TOP-2. tandfonline.com Additionally, in some cancer models, erythromycin has been found to inhibit the human Ether-à-go-go-related gene (hERG) potassium channel, which is often overexpressed in cancer cells and plays a role in proliferation. researchgate.netnih.gov In vivo studies in mice have also suggested an indirect antitumor effect, where erythromycin enhances the production of interleukin-4 (IL-4), which in turn boosts the tumor-killing activity of macrophages. karger.com

The following table summarizes the key antitumor mechanisms of erythromycin observed in preclinical models.

Cell/Animal ModelKey FindingsMolecular Mechanisms
SH-SY5Y Neuroblastoma CellsInhibition of cell proliferation, cell cycle arrest at S phase. researchgate.netnih.govDownregulation of c-Myc, upregulation of p21. researchgate.netnih.gov
SH-SY5Y Neuroblastoma CellsMitochondrial membrane potential collapse, cytosolic calcium overload. researchgate.netInduction of apoptosis. researchgate.net
HT-29 and C26 Colon Carcinoma CellsInhibition of proliferation, induction of apoptosis, G2/M cell cycle arrest. nih.govInhibition of hERG K+ channel. nih.gov
Various Cancer Cell LinesInhibition of Topoisomerase II. tandfonline.comInterference with DNA replication and repair. tandfonline.com
Tumor-bearing MiceIncreased survival times. karger.comEnhanced IL-4 production and macrophage tumoricidal activity. karger.com

Metabolic Dysregulation Induced by Erythromycin in Model Organisms

Alterations in Amino Acid Metabolism (e.g., Glutamate, Leucine (B10760876), Alanine) in Algae and Other Microorganisms

Erythromycin exposure has been shown to cause significant alterations in the amino acid metabolism of microorganisms, including algae. nih.govresearchgate.net In the green alga Raphidocelis subcapitata, treatment with erythromycin led to a consistent reduction in the cellular content of several amino acids, including L-glutamate, L-leucine, and alanine. researchgate.net This suggests that the inhibition of protein translation and growth in algae by erythromycin may not only be due to its direct binding to ribosomes but also a result of the suppression of amino acid biosynthesis. nih.govresearchgate.net

Metabolomic studies on the marine diatom Thalassiosira weissflogii also identified amino acid metabolism as a primary target of erythromycin-induced stress. mdpi.com Interestingly, at a high concentration of erythromycin, both L-glutamate and D-glutamine were found to accumulate, which correlated with the upregulation of glutamate dehydrogenase, an enzyme that converts 2-Oxoglutarate into L-glutamate. mdpi.com In contrast, long-term erythromycin treatment in mice has been associated with a reduction in the fecal levels of several essential and non-essential amino acids, including leucine, alanine, and aspartate, which was linked to changes in the gut microbiota. asm.org

In bacteria, such as Saccharopolyspora erythraea, the biosynthesis of erythromycin itself is linked to amino acid metabolism, with L-glutamine and L-glutamate being identified as important reporter metabolites. researchgate.net Furthermore, studies in Escherichia coli have shown that the expression of genes involved in amino acid metabolism can be regulated by proteins like Lrp, which can be influenced by the presence of amino acids such as L-leucine. researchgate.net

The table below details the observed alterations in the metabolism of specific amino acids in different model organisms upon exposure to erythromycin.

OrganismAmino AcidObserved EffectReference
Raphidocelis subcapitata (Green Alga)L-glutamate, L-leucine, AlanineDecreased cellular content. researchgate.net researchgate.net
Thalassiosira weissflogii (Marine Diatom)L-glutamate, D-glutamineAccumulation at high erythromycin concentrations. mdpi.com mdpi.com
Mice (Fecal Metabolome)Leucine, Alanine, AspartateReduced levels. asm.org asm.org
Saccharopolyspora erythraeaL-glutamine, L-glutamateKey reporter metabolites in erythromycin biosynthesis. researchgate.net researchgate.net

Impact on Ribosome Assembly and Protein Translation in Stress Responses

Erythromycin's primary mechanism of action is the inhibition of bacterial protein synthesis. drugbank.com It achieves this by binding to the 50S ribosomal subunit, specifically to the 23S ribosomal RNA, and blocking the nascent peptide exit tunnel. nih.govnih.gov This leads to the stalling of the ribosome during the translation of certain proteins, a phenomenon that is crucial for some mechanisms of antibiotic resistance. nih.govcapes.gov.br For example, in the presence of erythromycin, ribosomes stall during the translation of the ErmBL leader peptide, which in turn induces the expression of the ErmB methyltransferase, an enzyme that confers resistance to macrolide antibiotics. nih.govcapes.gov.br

The interaction between erythromycin, the nascent peptide, and the ribosome is complex. Cryo-electron microscopy studies have revealed that erythromycin does not directly interact with the stalled peptide but instead alters its path within the ribosomal tunnel. nih.gov This redirection, along with specific interactions between the peptide and the ribosome, leads to a state where the peptidyltransferase center (PTC) is unable to catalyze the formation of the next peptide bond, resulting in translational arrest. nih.govcapes.gov.br

While erythromycin directly targets protein synthesis, it can also have secondary effects on ribosome assembly. nih.gov Studies have shown that erythromycin can inhibit the assembly of both the large (50S) and small (30S) ribosomal subunits. nih.gov However, this effect is considered to be an indirect consequence of the general inhibition of protein synthesis, which disrupts the coordinated production of ribosomal components, rather than a direct binding of the antibiotic to ribosome precursor particles. nih.gov

In the context of stress responses, the stalling of ribosomes by erythromycin can also play a regulatory role. For instance, ribosome stalling can increase the stability of certain mRNAs by protecting them from degradation by ribonucleases. asm.orgfrontiersin.org This has been observed for the ermC mRNA in Bacillus subtilis, where the stalled ribosome at the 5' end of the transcript provides stability to the downstream sequences. asm.org

The following table summarizes the impact of erythromycin on ribosome assembly and protein translation.

ProcessOrganism/SystemEffect of ErythromycinMechanism
Protein SynthesisBacteriaInhibition. drugbank.comBinds to 50S ribosomal subunit, blocks nascent peptide exit tunnel. nih.govnih.gov
Ribosome StallingBacteria (e.g., with ErmBL leader peptide)Induction of stalling. nih.govcapes.gov.brRedirects peptide path in the ribosomal tunnel, leading to translational arrest. nih.gov
Ribosome AssemblyEscherichia coliInhibition of 50S and 30S subunit assembly. nih.govIndirect effect due to general inhibition of protein synthesis. nih.gov
mRNA StabilityBacillus subtilis (ermC gene)Increased mRNA half-life. asm.orgfrontiersin.orgStalled ribosome protects mRNA from degradation. asm.org

Pharmacokinetic and Metabolic Research of Erythromycin Glutamate in Pre Clinical Models

In Vitro and Animal Model Studies of Metabolic Transformations

Characterization of Erythromycin (B1671065) Metabolism Pathways (e.g., N-Demethylation)

The metabolic transformation of erythromycin primarily occurs in the liver, where it undergoes N-demethylation. nih.govnih.gov This process is mainly catalyzed by the cytochrome P450 enzyme system, specifically CYP3A4. nih.govwikipedia.org The N-demethylation of erythromycin results in the formation of des-N-methyl-erythromycin. nih.gov While erythromycin itself is microbiologically active, its metabolites, such as anhydroerythromycin (AHE), are considered inactive. nih.gov

In vitro studies using human liver microsomes have been instrumental in characterizing the kinetics of erythromycin N-demethylation. These studies have shown that the process follows a one-site Michaelis-Menten model with autoinhibition. nih.gov The apparent kinetic parameters for this reaction have been determined for both pooled human liver microsomes (HLM) and expressed CYP3A4. nih.gov Research has indicated a significant variation in erythromycin N-demethylase activity across different HLM samples, which correlates with the rate of testosterone (B1683101) 6β-hydroxylation, another reaction mediated by CYP3A4. nih.gov The development of radioassays using [N-methyl-14C]-erythromycin has provided a rapid and sensitive method for analyzing CYP3A4 activity in vitro. nih.gov

Animal models, particularly rodents, have also been employed to study erythromycin metabolism. nih.govresearchgate.net The erythromycin breath test (ERMBT), which measures the rate of 14CO2 production after administration of [14C]N-methyl erythromycin, has been used to assess hepatic CYP3A activity in vivo. psu.edu Studies in mice have confirmed that CYP3A is the major enzyme responsible for erythromycin N-demethylation in their liver microsomes. psu.edu

Mechanistic Studies of Cytochrome P450 Enzyme Inhibition (e.g., CYP3A4) by Erythromycin

Erythromycin is a well-known inhibitor of the cytochrome P450 system, particularly the CYP3A4 isoenzyme. wikipedia.orgla.gov This inhibition is a primary cause of drug-drug interactions. nih.gov The mechanism of inhibition is complex and involves mechanism-based inhibition (MBI), where erythromycin is metabolized by CYP3A4 to a reactive intermediate that then inactivates the enzyme. nih.govdovepress.com This process is time-dependent and becomes more pronounced with multiple doses. dovepress.com

The formation of a nitrosoalkane from the N-demethylation of erythromycin is believed to be the reactive metabolite responsible for forming a stable, inactive complex with the iron in the heme group of CYP3A4. dovepress.com This inactivation of CYP3A4 can lead to increased plasma concentrations of other drugs that are also metabolized by this enzyme. la.gov

In vitro studies have quantitatively investigated the inhibition kinetics of erythromycin on various genetic variants of CYP3A4. nih.gov These studies have revealed that the inhibitory profiles of erythromycin can differ among these variants, which may contribute to interindividual differences in the extent of drug-drug interactions. nih.gov For example, the maximum inactivation rate constants (k_inact,max) and the inhibitor concentration at half-maximal inactivation (K_I) have been shown to vary between different CYP3A4 variants. nih.gov

The inhibitory effect of erythromycin on CYP3A4 has been demonstrated in clinical studies using probe substrates like midazolam and alfentanil. mdpi.com Co-administration of erythromycin leads to a significant increase in the area under the curve (AUC) and half-life of these substrates, confirming the in vivo inhibition of CYP3A4. mdpi.com

Metabolomic Profiling of Systemic Alterations in Model Organisms

NMR-Based Serum Metabolomics for Investigating Erythromycin-Induced Metabolic Shifts in Rodents

Nuclear Magnetic Resonance (NMR)-based serum metabolomics has emerged as a powerful tool for investigating the systemic metabolic alterations induced by erythromycin in rodent models. nih.govresearchgate.netnih.gov This technique allows for the comprehensive analysis of endogenous metabolites in serum, providing a snapshot of the organism's metabolic state. nih.govresearchgate.net In studies involving albino Wistar rats, 1H NMR spectroscopy has been used to analyze serum samples from control and erythromycin-treated groups. nih.govnih.gov Multivariate statistical analysis of the NMR data helps in identifying the specific metabolic patterns associated with erythromycin administration. nih.govresearchgate.net

These studies have successfully established serum metabolic profiles that characterize erythromycin-induced hepatotoxicity. nih.govnih.gov The established NMR-based metabolic patterns can serve as a basis for future research aimed at evaluating the efficacy of hepatoprotective agents or assessing the potential hepatotoxicity of new drug formulations. nih.govresearchgate.netnih.gov The non-destructive nature of NMR spectroscopy allows for the reuse of samples for other assays, making it a highly reproducible and efficient method for metabolomic analysis. researchgate.net

Analysis of Alterations in Amino Acid, Lipid, and Energy Metabolism Pathways

Metabolomic studies in rodents have revealed that erythromycin administration leads to significant perturbations in several key metabolic pathways, including amino acid, lipid, and energy metabolism. nih.govresearchgate.netnih.gov

Amino Acid Metabolism: Erythromycin exposure has been shown to cause a decrease in the serum levels of several amino acids, such as alanine, glutamate (B1630785), threonine, isoleucine, leucine (B10760876), and valine. nih.govresearchgate.net Conversely, an increase in serum glutamine has been observed. nih.govresearchgate.net These changes suggest a dysfunction in amino acid metabolism, potentially due to an increased demand for amino acids as alternative energy substrates when primary energy pathways are disrupted. nih.gov

Lipid Metabolism: Disturbances in lipid metabolism are also a prominent feature of erythromycin's metabolic impact. Studies have reported decreased levels of circulating lipoproteins, N-acetyl glycoproteins, and poly-unsaturated lipids in the serum of erythromycin-treated rats. nih.govresearchgate.net In contrast, an increase in phospholipids (B1166683) has been noted. nih.govresearchgate.net Research in Caenorhabditis elegans has also shown that erythromycin can increase fat content and triacylglycerol levels, suggesting a disruption of both lipogenesis and lipolysis. researchgate.net

Energy Metabolism: Erythromycin significantly affects energy metabolism. A notable finding is an increase in serum glucose levels accompanied by a decrease in lactate (B86563) and citrate. nih.govresearchgate.net The decrease in citrate, a key intermediate in the tricarboxylic acid (TCA) cycle, points towards a disruption in this central energy-producing pathway. nih.gov These alterations suggest a shift from aerobic to anaerobic energy metabolism to meet the cell's energy demands. nih.gov

The following table summarizes the observed changes in key metabolites in rodent models following erythromycin administration:

Metabolite CategoryIncreased LevelsDecreased Levels
Amino Acids GlutamineAlanine, Glutamate, Threonine, Isoleucine, Leucine, Valine
Lipids PhospholipidsCirculating Lipoproteins, N-acetyl glycoproteins, Poly-unsaturated lipids
Energy Substrates GlucoseLactate, Citrate

These metabolic shifts are often associated with decreased TCA cycle activity, enhanced fatty acid oxidation, and oxidative stress. researchgate.netnih.gov

Mechanistic Research on Bioavailability and Cellular Transport

The bioavailability of erythromycin is variable, ranging from 30% to 65%, and is influenced by its formulation due to its inactivation by gastric acid. wikipedia.orgmdpi.com Its transport across cell membranes is a complex process that appears to involve both passive diffusion and active transport mechanisms. nih.govasm.org

In vitro studies using parallel artificial membrane permeability assays suggest that erythromycin has relatively low passive diffusion across cell membranes, supporting the involvement of active carriers. nih.gov Research has identified erythromycin as a substrate for the ATP-binding cassette (ABC) transporter ABCC2 (also known as MRP2). nih.gov Experiments using transfected inside-out vesicles and cell lines have demonstrated that ABCC2 actively transports erythromycin, and this transport can be inhibited by the ABC transporter inhibitor MK571. nih.gov However, erythromycin was not found to be transported by other hepatic ABC transporters like ABCC1, ABCC4, ABCC11, and ABCG2. nih.gov

Further studies have indicated that organic anion transporting polypeptide 1B1 (OATP1B1) is also involved in the uptake of erythromycin into cells. researchgate.net The transport of erythromycin by OATP1B1 is saturable, and genetic variants of OATP1B1, such as OATP1B1*5, can significantly reduce its transport efficiency. researchgate.net

Cellular uptake and efflux studies in various cell types, including phagocytes and epithelial cells, have categorized erythromycin as a compound with rapid but saturable uptake and rapid egress from loaded cells. nih.gov This is in contrast to other macrolides like azithromycin, which show non-saturable uptake and high retention within cells. nih.govresearchgate.net The mechanism of macrolide entry is not fully elucidated, but evidence points towards the existence of an active transport system. nih.gov In some bacteria, the uptake of erythromycin appears to be a passive diffusion process rather than one driven by the proton motive force. asm.org

Investigation of Cellular Uptake Mechanisms and Efflux Transporters

The cellular entry and exit of erythromycin, the active component of erythromycin glutamate, are critical determinants of its concentration at the site of action and are governed by various uptake and efflux mechanisms. In pre-clinical models, research has focused on understanding how this macrolide antibiotic traverses cellular membranes, particularly in hepatocytes and intestinal cells, which are key to its absorption and metabolism.

Studies in isolated rat hepatocytes have demonstrated that erythromycin is a substrate for hepatic uptake transporters. nih.gov Specifically, research has identified the organic anion-transporting polypeptides Oatp1a4 and Oatp1b2 as being involved in the uptake of erythromycin and its primary metabolite, N-demethyl-erythromycin. nih.gov This carrier-mediated uptake is a crucial first step for subsequent intracellular metabolism.

Conversely, the intracellular concentration of erythromycin is limited by the action of efflux transporters, which actively pump the drug out of cells. A major efflux transporter involved in erythromycin disposition is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). sigmaaldrich.comnih.gov P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily and is highly expressed in barrier tissues like the intestine, liver, and the blood-brain barrier. sigmaaldrich.comnih.gov Its function is to extrude a wide array of xenobiotics, including erythromycin, back into the intestinal lumen or into bile, thereby reducing systemic absorption and enhancing elimination. sigmaaldrich.com

Research using Caco-2 cell lines, a model for the intestinal epithelium, has confirmed that erythromycin is a substrate for P-gp. sigmaaldrich.com In these models, the efflux ratio of erythromycin is significantly reduced in cells where the gene for P-gp has been knocked out, demonstrating the transporter's role in limiting the drug's permeability. sigmaaldrich.com Other members of the ABC transporter family, such as MRP2 (ABCC2) and BCRP (ABCG2), are also known to be involved in the efflux of various drugs, although their specific contribution to erythromycin glutamate transport is an area of ongoing investigation. sigmaaldrich.comnih.gov

The glutamate component of the compound is primarily handled by a separate family of transporters known as excitatory amino acid transporters (EAATs). wikipedia.orgmdpi.com There are five subtypes (EAAT1-5) that are responsible for the reuptake of glutamate from the extracellular space into neurons and glial cells. wikipedia.orgneupsykey.com This process is crucial for terminating synaptic transmission and preventing excitotoxicity. wikipedia.org While central to neuroscience, the direct interplay between the EAAT-mediated transport of glutamate and the P-gp-mediated efflux of erythromycin at the cellular level in the context of erythromycin glutamate administration is not extensively detailed in the provided literature.

Table 1: Key Transporters Involved in the Disposition of Erythromycin and Glutamate in Pre-clinical Models

ComponentTransporter FamilySpecific TransportersPrimary FunctionCellular Location (Examples)
Erythromycin Organic Anion-Transporting Polypeptides (Oatp)Oatp1a4, Oatp1b2UptakeHepatocytes
ATP-Binding Cassette (ABC) TransportersP-glycoprotein (P-gp/MDR1)EffluxIntestinal epithelium, Hepatocytes, Blood-brain barrier
Glutamate Excitatory Amino Acid Transporters (EAATs)EAAT1-5Uptake/ReuptakeNeurons, Glial cells

Protein Binding Studies in Pre-clinical Fluids

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, availability to target sites, and elimination. Only the unbound fraction of a drug is generally considered pharmacologically active and available to cross biological membranes. For erythromycin, the active moiety of erythromycin glutamate, protein binding has been investigated in pre-clinical and clinical settings.

In human plasma, erythromycin base is moderately bound to plasma proteins, with studies showing a binding of approximately 64.5% at therapeutic concentrations. nih.gov The primary binding proteins for erythromycin in human plasma are α1-acid glycoprotein (B1211001) (AAG) and, to a lesser extent, human serum albumin (HSA). nih.govnih.gov Physiological concentrations of AAG and HSA have been found to bind approximately 54.5% and 8.7% of the drug, respectively. nih.gov

The binding of erythromycin to AAG is a saturable process, meaning that as the drug concentration increases, the percentage of unbound drug may also increase. nih.govresearchgate.net In contrast, binding to albumin appears to be non-saturable within the therapeutic range. nih.govnih.gov The interaction of erythromycin with these proteins is influenced by hydrophobic, ionic, and hydrogen forces. nih.gov

Pre-clinical studies often utilize animal models to predict human pharmacokinetics, and it is important to consider interspecies differences in plasma protein binding. mdpi.com While specific data for erythromycin glutamate in various pre-clinical animal fluids is not detailed in the provided search results, the general principles of protein binding apply. The concentration and binding characteristics of AAG and albumin can vary between species, which can lead to differences in the unbound fraction of erythromycin and consequently affect its pharmacokinetic profile. mdpi.com

Factors such as disease state can also alter plasma protein concentrations and, therefore, drug binding. For example, AAG is an acute-phase reactant, and its levels can increase during inflammation or infection, potentially leading to higher protein binding of basic drugs like erythromycin. researchgate.net

Table 2: Erythromycin Binding Characteristics to Human Plasma Proteins

Plasma ProteinBinding Percentage (at therapeutic concentrations)Nature of BindingAssociation Constant (Ka) for AAG
α1-Acid Glycoprotein (AAG) 54.5% ± 0.6% nih.govSaturable nih.govnih.gov0.16 x 10⁶ M⁻¹ nih.gov
Human Serum Albumin (HSA) 8.7% ± 1.6% nih.govNon-saturable nih.govnih.govNot applicable
Total Human Plasma 64.5% ± 0.4% nih.govMixedNot applicable

Structural Modifications and Rational Design of Erythromycin Glutamate Analogues for Research

Synthesis and Characterization of Novel Erythromycin (B1671065) Derivatives

The erythromycin scaffold has proven to be a versatile template for chemical modification. Researchers have successfully synthesized a wide array of derivatives by altering various functional groups on the macrolactone ring and its sugar moieties. These modifications are designed to probe the interactions of the molecule with its biological targets and to create new compounds with tailored activities.

A significant advancement in the design of erythromycin analogues has been the development of tricyclic derivatives. These compounds, characterized by the formation of an additional ring system within the macrolide structure, have shown promise as potent antibacterial agents and serve as valuable scaffolds for exploring secondary binding sites on the ribosome. oup.com

One approach involves the synthesis of novel 6-O-methyl tricyclic ketolides, such as TE-802 and its analogues. The synthesis of these compounds is achieved through two key cyclization reactions: the formation of an 11,12-cyclic carbamate (B1207046) via an intramolecular Michael addition, followed by the construction of a 9,11-diazaheptene ring through intramolecular dehydration. researchgate.net These tricyclic ketolides have demonstrated good in vitro antibacterial activity against erythromycin-susceptible strains. researchgate.net

Another strategy focuses on creating vinyl-substituted tricyclic erythromycin A derivatives. An efficient three-step synthesis has been developed, starting from an allylic alcohol intermediate and utilizing a novel azidoisocyanate. oup.comnih.gov These tricyclic analogues are particularly useful as scaffolds to investigate interactions with secondary ribosomal binding sites, offering a platform for the rational design of new antibiotics. oup.com The antibacterial potency of some 11,12-cyclic carbazates has been found to be comparable to that of erythromycin A, with N-alkylation further improving their activity. mdpi.com

Table 1: Examples of Tricyclic Erythromycin A Derivatives and their Synthetic Approach

Derivative Type Key Synthetic Steps Purpose/Activity

Beyond their antibacterial effects, macrolides are known to possess other biological activities, including anti-inflammatory and prokinetic properties. nih.gov This has led to the rational design of erythromycin analogues where the antibacterial activity is deliberately eliminated to isolate and enhance these other effects for therapeutic research.

A notable example is the development of the EM900 series of novel 12-membered non-antibiotic macrolides derived from erythromycin A. nih.govnih.gov The parent compound, (8R,9S)-8,9-dihydro-6,9-epoxy-8,9-anhydropseudoerythromycin A (EM900), is a potent anti-inflammatory and immunomodulatory agent that promotes the differentiation of monocytes into macrophages. nih.govnih.gov Importantly, EM900 exhibits improved acid stability and has no antibacterial activity. nih.gov

Further modifications within this series have yielded even more potent compounds. For instance, the analogue (8R,9S)-4″,13-O-diacetyl-8,9-dihydro-6,9-epoxy-8,9-anhydropseudoerythromycin A (EM911) was found to be twice as effective as EM900 in promoting monocyte-to-macrophage differentiation. nih.gov Another derivative, EM939, also showed stronger activity than EM900. nih.gov These non-antibiotic macrolides hold significant promise for the treatment of chronic inflammatory diseases. nih.gov The synthesis of these ring-contracted derivatives often involves processes like microwave-assisted intramolecular transesterification. acs.org

Development of Tricyclic Erythromycin A Derivatives as Research Scaffolds

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to the erythromycin molecule influence its biological activities. By systematically altering the structure and observing the resulting changes in potency and spectrum, researchers can develop models to guide the design of more effective compounds.

Overcoming bacterial resistance is a primary driver for the synthesis of new erythromycin analogues. SAR studies have identified several key structural modifications that can enhance activity against resistant strains.

Modifications at the C-3 Position: The removal of the L-cladinose sugar at the C-3 position and its replacement with a keto group to form ketolides is a cornerstone of modern macrolide design. This change prevents the formation of inactive hemiketal intermediates in acidic conditions. Further modifications at this position, such as the creation of 3-O-acyl (acylides), 3-O-carbamate (carbamolides), and 3-O-alkyl (alkylides) derivatives, have been explored. researchgate.net For example, a series of 3-O-(aryl)acetylerythromycin A derivatives showed potent activity against macrolide-resistant strains. capes.gov.br

Modifications at the C-6 Position: Alkylation of the C-6 hydroxyl group, as seen in clarithromycin (B1669154) (6-O-methylerythromycin A), enhances acid stability. A variety of other 6-O-substituted derivatives have been synthesized, demonstrating that this position is a key site for modification to combat resistance. nih.gov

Modifications at the 4″-Position: The synthesis of 4″-O-carbamoyl derivatives has yielded compounds with excellent activity against erythromycin-susceptible strains and significantly improved activity against resistant Streptococcus pneumoniae. scirp.org Specifically, 4″-O-arylalkyl derivatives were found to be particularly effective. researchgate.net These modifications are thought to extend into the peptidyl transferase center of the ribosome, interfering with polypeptide formation. researchgate.net

Development of Ketolides and Macrolones: Ketolides, with their characteristic C-3 keto group and often a large aromatic extension, can interact with additional sites on the ribosome, which is crucial for their activity against MLSB (macrolide-lincosamide-streptogramin B) resistant pathogens. researchgate.net Macrolones, which are hybrids of macrolides and quinolones, have also shown excellent potency against key erythromycin-resistant respiratory pathogens. mdpi.com

Table 2: SAR of Erythromycin Derivatives Against Resistant Bacteria

Modification Site/Class Structural Change Impact on Activity Example Strain(s)
C-3 Position Replacement of L-cladinose with a keto group (Ketolides) Overcomes MLSB resistance, enhanced acid stability Streptococcus pneumoniae, Streptococcus pyogenes
C-3 Position Addition of an arylacetyl group (Acylides) Potent activity against MLSB-resistant and efflux-resistant strains Streptococcus pneumoniae, Haemophilus influenzae
4″-Position Addition of an O-carbamoyl group Potent activity against mef and erm-encoded resistance Streptococcus pneumoniae
C-6 Position Alkylation of the hydroxyl group Enhanced acid stability and activity Streptococcus pneumoniae
Hybrid Molecules Macrolide-quinolone hybrids (Macrolones) Superior potency against key erythromycin-resistant pathogens Erythromycin-resistant S. pneumoniae

Erythromycin and its derivatives are known to act as agonists at the motilin receptor, stimulating gastrointestinal motility. This prokinetic effect is independent of their antibacterial action. drugbank.comsci-hub.se SAR studies have been conducted to optimize this activity while minimizing antibacterial effects to reduce the risk of promoting antibiotic resistance.

Erythromycin A itself is a motilin receptor agonist. drugbank.com Derivatives have been synthesized to enhance this property. For instance, the derivative EM574 was found to be a potent motilin receptor agonist in the rabbit gastrointestinal tract. nih.gov A strong correlation has been observed between the ability of erythromycin derivatives to displace labeled motilin from its receptor and their ability to induce contractions in intestinal smooth muscle. sci-hub.senih.gov A small molecule motilin receptor agonist, GSK962040, was developed to move away from the complex macrolide structure, showing high potency as an agonist. researchgate.net

Table 3: SAR of Erythromycin Derivatives as Motilin Receptor Agonists

Compound Receptor Binding (pIC50 / IC50) Contractile Response (pEC50 / EC50) Organism/Tissue
Motilin pIC50: 9.20 ± 0.11 pEC50: 8.69 ± 0.07 Rabbit
EM574 pIC50: 8.21 ± 0.13 pEC50: 8.26 ± 0.04 Rabbit
Erythromycin A (EMA) IC50: 1.3 x 10⁻⁷ M EC50: 2.0 x 10⁻⁶ M Rabbit Duodenum
EM201 IC50: 1.0 x 10⁻⁸ M EC50: 5.0 x 10⁻⁸ M Rabbit Duodenum
GSK962040 - pEC50: 7.9 Human Motilin Receptor

pIC50 is the negative log of the half maximal inhibitory concentration. pEC50 is the negative log of the half maximal effective concentration. Data sourced from multiple studies. drugbank.comsci-hub.senih.govresearchgate.net

SAR for Enhanced Antimicrobial Activity and Spectrum against Resistant Strains

Impact of Chemical Modifications on Ribosomal Binding Characteristics and Resistance Profiles

The antibacterial action of erythromycin stems from its ability to bind to the 50S subunit of the bacterial ribosome and block the exit tunnel for nascent peptides, thereby inhibiting protein synthesis. researchgate.net Chemical modifications can significantly alter how the drug interacts with the ribosome, which in turn affects its efficacy and its ability to overcome resistance mechanisms.

The primary binding site for macrolides is located within the peptide exit tunnel, involving interactions with nucleotides of the 23S rRNA, particularly A2058 and A2059 in domain V. annualreviews.org Resistance often arises from the methylation of A2058 by Erm methyltransferases or mutations in this region, which reduces the binding affinity of the antibiotic. mdpi.com

Chemical modifications aim to either enhance binding to the wild-type ribosome or establish new interactions that can compensate for the loss of affinity in resistant ribosomes.

Enhanced Affinity through Additional Contacts: Ketolides, for example, have a C-11/C-12 carbamate extension that can form additional contacts with the ribosome, specifically with nucleotides in domain II (e.g., A752). researchgate.net This dual-binding mode results in a much higher affinity for the ribosome compared to erythromycin. Telithromycin (B1682012) binds to wild-type ribosomes with approximately 10-fold greater affinity than erythromycin A. researchgate.net This tighter binding is a key factor in its ability to inhibit protein synthesis in bacteria that are resistant to older macrolides. researchgate.net

Overcoming Resistance Mutations: The increased binding affinity of ketolides also allows them to be effective against ribosomes that have been modified, for instance, by methylation at A2058. researchgate.net While the affinity of erythromycin drops dramatically in these resistant ribosomes, the affinity of telithromycin remains significantly higher, allowing it to maintain its antibacterial effect. researchgate.net

Impact of Sugar Moieties: The desosamine (B1220255) sugar at C-5 is critical for binding, forming hydrogen bonds with A2058 and A2059. annualreviews.org In contrast, the cladinose (B132029) sugar at C-3 does not always interact directly with the ribosome and its removal to create ketolides is a successful strategy to improve activity. annualreviews.org

The binding affinity of erythromycin for the 50S ribosomal subunit has a dissociation constant (Kd) of approximately 4-11 nM. researchgate.net Modifications that lead to slower dissociation rates or establish new binding interactions are a key goal in the design of new analogues to combat resistance. researchgate.net

Table 4: Ribosomal Binding Affinities of Erythromycin and Related Compounds

Compound Binding Affinity (Kd / Ki) Target Ribosome Key Finding
Erythromycin A Kd: ~4-11 nM Wild-type bacterial ribosome Baseline affinity for the target. researchgate.net
Erythromycin A Ki: 2 µM S. aureus 50S precursor particle Competes with ermE methyltransferase for binding. tandfonline.com
Josamycin Kd: 5.5 nM Wild-type bacterial ribosome Similar affinity to erythromycin but a much longer residence time on the ribosome. researchgate.net
Telithromycin ~10-fold higher affinity than Erythromycin A Wild-type bacterial ribosome Tighter binding due to additional contacts. researchgate.net
Telithromycin >20-fold higher affinity than Erythromycin A MLSB-resistant (A2058G mutant) ribosome Maintains significant binding to resistant ribosomes. researchgate.net

Advanced Formulation Science and Drug Delivery Research for Erythromycin Glutamate

Investigation of Salt Formulations for Research Applications

The development of effective drug delivery systems is a cornerstone of pharmaceutical research. For a well-established antibiotic like erythromycin (B1671065), the exploration of different salt forms, such as erythromycin glutamate (B1630785), offers a pathway to enhance its physicochemical properties for research and potential therapeutic applications.

Role of Glutamate Counterion in Modulating Solubility and Dissolution Behavior

Erythromycin itself has poor water solubility, which can limit its applications. nih.gov The formation of a salt with L-glutamic acid creates erythromycin glutamate, a form that is readily soluble in water. google.com This enhanced solubility is a significant advantage. google.com The use of acidic amino acids, like glutamic acid and aspartic acid, as counterions has been explored to improve the solubility of basic drugs. nih.gov For instance, an aspartic acid salt of erythromycin was developed for parenteral formulations and demonstrated high tolerability. nih.gov

The glutamate counterion can also play a role in improving the apparent permeability of drugs. nih.gov Chitosan (B1678972) glutamate salt, for example, has been shown to enhance the permeability of compounds like naproxen (B1676952) and rokitamycin (B1680717) when compared to chitosan alone. nih.gov This suggests that the glutamate moiety can positively influence drug transport across biological membranes.

Physicochemical Characterization of Erythromycin Glutamate Salt Forms

Erythromycin glutamate is the salt form of the macrolide antibiotic erythromycin. It appears as a solid powder. The molecular formula of erythromycin glutamate is C37H67NO13·C5H9NO4, and it has a molecular weight of 881.06 g/mol . The melting point of erythromycin glutamate is in the range of 148-150 °C. For storage, it is recommended to be kept at 2-8 °C for short-term use and -20 °C for long-term storage. It is soluble in DMSO.

The characterization of erythromycin salt forms is crucial for understanding their behavior in various formulations. Techniques such as thermal analysis (thermogravimetry and differential scanning calorimetry) and infrared spectroscopy are employed to assess the compatibility of erythromycin with different excipients. researchgate.net These methods can reveal potential interactions that might affect the stability and performance of the final product. researchgate.net For instance, studies on erythromycin estolate, another salt form, have used these techniques to evaluate its compatibility with common pharmaceutical excipients like magnesium stearate (B1226849) and mannitol. researchgate.net

The FDA provides guidance on the physicochemical and structural characterization of topical drug products, which includes tests to ensure that a generic product is equivalent to a reference standard. fda.gov This underscores the importance of thorough characterization in formulation development. fda.gov

Nanoparticle-Based Delivery Systems in Pre-clinical Research

Nanoparticle-based delivery systems represent a promising frontier in enhancing the efficacy of antibiotics like erythromycin. By encapsulating the drug within nanocarriers, researchers aim to improve its stability, control its release, and enhance its delivery to target sites.

Solid Lipid Nanoparticles: Encapsulation Efficiency, Particle Size, and Zeta Potential Studies

Solid lipid nanoparticles (SLNs) have been extensively investigated as carriers for erythromycin. These nanoparticles are formulated using lipids that are solid at room temperature, offering a stable matrix for drug encapsulation. scielo.br

Research has shown that the properties of erythromycin-loaded SLNs, such as encapsulation efficiency (EE), particle size, and zeta potential, are highly dependent on the formulation parameters. For example, one study optimized erythromycin SLNs using a hot homogenization and ultrasonication method with stearic acid, PEG-400, and polyvinyl alcohol. sciencetechindonesia.com The optimal formulation in this study achieved an EE of 80.89%, a particle size of 518.6 nm, and a zeta potential of -12 mV. sciencetechindonesia.com Another study using glycerol (B35011) monostearate as the lipid and Poloxamer 188 as the surfactant found that a lipid concentration of 15 mg/mL and a surfactant:cosurfactant ratio of 1:1 resulted in an optimal formulation with an EE of 88.40%, a particle size of 153.21 nm, and a zeta potential of -15.18 mV. nih.govnih.gov

The concentration of lipids and surfactants plays a crucial role. Increasing the lipid concentration can lead to an increase in particle size. nih.gov Conversely, a higher concentration of surfactant and cosurfactant can reduce surface tension and prevent particle agglomeration, leading to a smaller particle size. nih.gov The stirring time during preparation also significantly influences these parameters; increasing stirring time has been shown to decrease particle size and increase EE. scielo.brnih.gov

The zeta potential is a key indicator of the stability of a nanoparticle dispersion. A sufficiently high negative or positive zeta potential prevents particle aggregation. Erythromycin-loaded SLNs have been reported to have negative zeta potentials, ranging from -7.54 mV to -34.0 mV, indicating good physical stability. nih.govscielo.br

FormulationLipidSurfactant/Co-surfactantEncapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
F2Stearic AcidPolyvinyl Alcohol/PEG-40080.90518.6-12 sciencetechindonesia.com
Optimized SLNGlycerol MonostearatePoloxamer 188/Soya Lecithin88.40153.21-15.18 nih.govnih.gov
F4Not specifiedNot specified73.56176.2-34 scielo.br

Micellar Systems and Their Application in Controlled Release Research

Polymeric micelles are another class of nanocarriers that have shown great potential for the controlled release of erythromycin. These are self-assembling nanosized structures formed from amphiphilic block copolymers in an aqueous solution.

One study reported the development of erythromycin-loaded polymeric micelles with an encapsulation efficiency of 86.94% and a particle size of 87.14 nm. nih.govresearchgate.net When dispersed in a Carbopol 934P gel base, these micelles exhibited prolonged drug release. nih.govresearchgate.net Another research effort utilizing an amphiphilic block copolymer (PEG-b-PMEO2MA) achieved an encapsulation efficiency of 87.1% and a drug loading of 16.8%. cellmolbiol.org These micelles demonstrated a sustained release of erythromycin over 180 hours in a phosphate (B84403) buffer. cellmolbiol.org

The composition of the polymer can significantly affect the properties of the micelles. For instance, micelles prepared with Pluronic F-127 had an EE of 28.3% and a diameter of approximately 193 nm, releasing over 90% of the drug within 8 hours. nih.govencyclopedia.pub In contrast, micelles made from PCL-PEG showed a high EE of 97% and a particle size of 220 nm, with a positive zeta potential of +19 mV, and also exhibited sustained release. nih.govencyclopedia.pub

The pH of the surrounding environment can also influence the behavior of micellar systems. For some formulations, an increase in pH can lead to the ionization of erythromycin and the formation of larger micelles, while a further increase can trigger the rupture of the micelles and subsequent drug release. nih.gov

Polymer SystemEncapsulation Efficiency (%)Particle Size (nm)Release ProfileReference
Not Specified86.9487.14Prolonged release in gel base nih.govresearchgate.net
PEG-b-PMEO2MA87.1741.2Sustained release over 180 hours nih.govcellmolbiol.org
Pluronic F-12728.3193>90% release in 8 hours nih.govencyclopedia.pub
PCL-PEG97220Sustained release nih.govencyclopedia.pub

Strategies for Enhancing Stability of Erythromycin in Formulations for Research Use

Erythromycin is known for its instability, particularly in acidic conditions, which can lead to its degradation and reduced efficacy. nih.govresearchgate.net A primary strategy to overcome this is encapsulation within nanoparticle systems. By entrapping erythromycin within a protective matrix, such as SLNs or polymeric micelles, the drug is shielded from the surrounding environment, thus minimizing degradation. sciencetechindonesia.comresearchgate.net

For SLN formulations, stability studies have shown that there were no significant changes in particle size and encapsulation efficiency for dispersions stored at 4°C or 25°C over a three-month period. encyclopedia.pubmdpi.com Another study demonstrated that erythromycin-loaded SLNs successfully increased the stability of the drug for up to 5 cycles in a heating-cooling test. sciencetechindonesia.com

In the context of micellar systems, incorporating the micelles into a hydrogel, such as a Carbopol-based gel, can enhance their stability by reducing drug leakage. nih.gov For example, the encapsulation of niosomes (vesicular systems similar to micelles) into a gel significantly improved their stability, with less than 5% drug leakage when refrigerated. nih.gov

Chemical modification of the erythromycin molecule is another approach to enhance its stability. One study demonstrated the synthesis of a pH-cleavable erythromycin conjugate that exhibited improved stability in acidic conditions. nih.govresearchgate.net This conjugate was designed to release the active erythromycin at the slightly acidic pH of an infection site. nih.govresearchgate.net Furthermore, the use of alkalizers like MgO and Na2CO3 has been explored to manipulate the microenvironment of macrolide antibiotics to improve their stability and solubility. nih.gov

Innovative Approaches for Targeted Delivery in In Vitro and Ex Vivo Models

The development of advanced drug delivery systems for erythromycin aims to overcome its limitations, such as instability and poor solubility, thereby enhancing its therapeutic efficacy at specific sites of action. Research into innovative formulations, particularly those involving nanocarriers, has shown significant promise in in vitro and ex vivo models for achieving targeted and controlled release. These approaches focus on delivering the antibiotic more effectively to bacterial cells and biofilms.

One of the most relevant strategies in the context of erythromycin glutamate involves the use of glutamate-based polymers. Nanoparticles formulated from microbial poly(gamma-glutamic acid) (PGGA) have been successfully used to encapsulate erythromycin. nih.gov These biodegradable nanoparticles, with diameters ranging from 200-250 nm, are designed to degrade hydrolytically in simulated physiological conditions, allowing for a controlled release of the encapsulated drug. nih.gov The release mechanism is intrinsically linked to the hydrolysis of the polymer backbone, offering a predictable and sustained delivery profile. nih.gov This approach not only leverages a biocompatible polymer but also directly relates to the glutamate moiety, providing a targeted and synergistic delivery strategy.

Other polymeric nanoparticles have also been extensively studied. For instance, poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been synthesized to carry erythromycin, demonstrating improved efficacy against various bacteria. In one study, erythromycin-loaded PLGA nanoparticles with a particle size of 159 ± 23 nm and an encapsulation efficiency of 71.89% showed a 1.5 to 2.1-fold improvement in minimum inhibitory concentration (MIC) against E. coli, S. aureus, and P. aeruginosa compared to the free drug. nih.gov These nanoparticles were also effective in inhibiting more than 90% of P. aeruginosa biofilm formation on glass surfaces, indicating their potential for preventing infections on medical devices. nih.gov

Solid lipid nanoparticles (SLNs) represent another promising avenue for topical and localized delivery. Erythromycin-loaded SLNs have been optimized to achieve particle sizes as small as 176 nm with high entrapment efficiency (around 73-78%). scielo.brnih.gov In vitro release studies of these SLNs often show a biphasic pattern: an initial burst release from the drug adsorbed on the nanoparticle surface, followed by a sustained release as the drug diffuses through the lipid core. scielo.br For example, an optimized SLN formulation released approximately 93% of its erythromycin payload over 24 hours in a sustained manner. scielo.br When incorporated into a hydrogel for topical application, these SLN-based gels demonstrated enhanced antimicrobial activity over 30 hours compared to a plain erythromycin gel. scielo.br

Liposomal formulations offer a versatile platform for encapsulating both hydrophilic and hydrophobic drugs, making them suitable for erythromycin delivery. Liposomes can be tailored for specific applications by modifying their size, charge, and lipid composition. nih.govnih.gov For example, PU-Pheo-decorated liposomes with a hydrodynamic diameter of 93.6 ± 3.1 nm exhibited a sustained release of erythromycin, with 90% of the drug released over 48 hours, compared to a complete release of free erythromycin within 12 hours. nih.gov Ex vivo studies using a Franz cell system with mouse skin showed that these liposomes preferentially delivered erythromycin into the inflamed dermal layers, confirming their potential for targeted skin delivery. nih.gov

More unconventional nanocarriers are also being explored. Tetrahedral framework nucleic acids (tFNAs) have been used as a delivery vehicle for erythromycin. nih.gov These tFNAs were found to increase the permeability of the bacterial cell wall, leading to enhanced uptake of erythromycin by E. coli. nih.gov This resulted in a more potent antibacterial effect at lower concentrations compared to the free antibiotic, demonstrating the potential of novel nanostructures to overcome drug resistance mechanisms. nih.gov

The table below summarizes key findings from various in vitro studies on innovative delivery systems for erythromycin.

Delivery SystemAverage Particle Size (nm)Encapsulation Efficiency (%)Key In Vitro/Ex Vivo FindingsReference(s)
Poly(gamma-glutamic acid) Nanoparticles 200-250Not SpecifiedEfficiently encapsulated erythromycin; release is dependent on polymer hydrolysis. nih.gov
PLGA Nanoparticles 159 ± 2371.891.5-2.1 fold improved MIC against E. coli, S. aureus, P. aeruginosa; >90% inhibition of biofilm formation. nih.gov
Solid Lipid Nanoparticles (SLNs) ~17673.56Sustained release with ~85% cumulative release after 12h and 93% after 24h. nih.gov
PU-Pheo-Decorated Liposomes 93.6 ± 3.1Not Specified90% cumulative release over 48h; preferential delivery into inflamed mouse skin dermis ex vivo. nih.gov
Tetrahedral Framework Nucleic Acids (tFNAs) Not SpecifiedNot SpecifiedEnhanced antibacterial effect against E. coli due to increased bacterial uptake. nih.gov
Chitosan-Coated Liposomes 31155Increased stability suggested by high Zeta potential (37 mV). nih.gov
Molecularly Imprinted Polymers Not Specified87 (Loading Efficiency)Initial burst release followed by 82% release over one week. nih.gov

These innovative approaches highlight the potential of advanced formulation science to significantly improve the targeted delivery and efficacy of erythromycin, with poly-glutamic acid-based systems offering a particularly synergistic platform for erythromycin glutamate.

Advanced Analytical Methodologies in Erythromycin Glutamate Research

Spectroscopic Techniques for Characterization and Metabolomics

Spectroscopic methods provide profound insights into the molecular structure and metabolic impact of erythromycin (B1671065) glutamate (B1630785). By analyzing the interaction of molecules with electromagnetic radiation, these techniques offer a non-destructive means of characterization and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and for profiling metabolites in biological systems. In the context of erythromycin research, ¹H NMR-based serum metabolomics has been employed to investigate the metabolic alterations induced by the antibiotic. nih.govnih.gov

Studies have shown that erythromycin administration leads to significant changes in the serum metabolic profile. nih.govnih.gov These alterations, identified through high-resolution 1D ¹H CPMG and diffusion-edited NMR spectra, point towards specific metabolic pathway disturbances. nih.govnih.gov For instance, research has observed decreased levels of glutamate, along with other amino acids like isoleucine, leucine (B10760876), and valine, in the serum of subjects treated with erythromycin. nih.govnih.gov Conversely, levels of glutamine were found to be elevated. nih.govnih.gov These findings suggest that erythromycin impacts amino acid metabolism and may interfere with the glutamate-glutamine cycle.

The observed metabolic shifts provide a signature of erythromycin's effect, highlighting its influence on key metabolic pathways such as the tricarboxylic acid (TCA) cycle and amino acid metabolism. nih.govnih.govresearchgate.net

Table 1: Key Metabolite Changes in Serum Following Erythromycin Administration as Detected by ¹H NMR Spectroscopy nih.govresearchgate.net

Metabolite ClassIncreased LevelsDecreased Levels
Amino Acids GlutamineIsoleucine, Leucine, Valine, Alanine, Glutamate
Energy Substrates GlucoseCitrate, Lactate (B86563)
Lipids & Choline Compounds Choline, Phosphocholine, Phospholipids (B1166683)Circulating Lipoproteins (HDL, LDL, VLDL), Poly-unsaturated lipids
Other Dimethylamine, MalonateGlycerol (B35011), Threonine, N-acetyl glycoproteins

This table summarizes the characteristic changes in serum metabolite concentrations observed in response to erythromycin treatment, as identified by ¹H NMR-based metabolomics.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Structure and Salt Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for characterizing the chemical structure of erythromycin and its salts, including erythromycin glutamate. numberanalytics.com By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a molecular fingerprint, revealing the presence of specific functional groups and bonding arrangements. numberanalytics.com

In the analysis of erythromycin and its derivatives, FT-IR spectroscopy can confirm the presence of key structural features. For example, the spectrum of erythromycin exhibits characteristic bands corresponding to O-H stretching vibrations (typically in the range of 3302–3922 cm⁻¹), C-O-C bond stretching (around 1103 to 1163 cm⁻¹), and C-N bond vibrations (1409–1461 cm⁻¹). nih.gov

When erythromycin forms a salt with glutamic acid, the resulting FT-IR spectrum would be expected to show characteristic peaks from both the erythromycin molecule and the glutamate counter-ion. This allows for the confirmation of salt formation and the characterization of the solid-state properties of erythromycin glutamate. researchgate.net The technique is valuable for identifying the chemical integrity of the compound and is often used in conjunction with other solid-state characterization methods like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). researchgate.net

Chromatographic and Mass Spectrometry Techniques

Chromatographic and mass spectrometry techniques are central to the quantitative analysis, purity assessment, and metabolic profiling of erythromycin glutamate. These methods offer high sensitivity and specificity, making them essential for pharmaceutical analysis and metabolomics research.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Dissolution Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of erythromycin and its related substances. nih.gov It is widely used for determining the purity of the drug, quantifying its concentration in pharmaceutical formulations, and studying its dissolution characteristics. nih.govresearchgate.net

Various HPLC methods have been developed for erythromycin analysis, often employing reversed-phase chromatography with UV detection. nih.govresearchgate.net A typical method might use a C18 polymeric column with a mobile phase consisting of a buffered acetonitrile (B52724) solution at a high pH, as erythromycin assays perform better under these conditions. nih.gov Such methods are capable of separating erythromycin from its degradation products and related impurities, ensuring the quality and stability of the final drug product. lcms.cznih.gov The precision and accuracy of these HPLC methods are typically validated, with good linearity observed over a range of concentrations. researchgate.net

The development of rapid and efficient HPLC methods is crucial for high-throughput analysis in quality control laboratories, offering advantages over older, more time-consuming techniques like microbiological assays. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Targeted Metabolomics Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This makes it an ideal platform for non-targeted metabolomics, which aims to comprehensively analyze all measurable metabolites in a biological sample. nih.govscience.gov

In the context of erythromycin research, LC-MS-based metabolomics can provide a detailed picture of the metabolic perturbations caused by the drug. researchgate.netmdpi.com For example, a non-targeted metabolomic analysis of the marine microalga Thalassiosira weissflogii under erythromycin stress revealed significant alterations in metabolic pathways. mdpi.com The study identified changes in amino acid metabolism, with an accumulation of L-glutamate and D-glutamine observed at certain erythromycin concentrations. mdpi.com This finding correlates with the upregulation of glutamate dehydrogenase, an enzyme that converts 2-Oxoglutarate into L-glutamate. mdpi.com

LC-MS/MS, a variation of the technique involving tandem mass spectrometry, is particularly useful for identifying unknown metabolites by providing structural information from fragmentation patterns. frontiersin.org This powerful approach allows researchers to identify potential biomarkers and gain deeper insights into the mechanisms of action and off-target effects of drugs like erythromycin. nih.govnih.gov

Table 2: Application of Analytical Techniques in Erythromycin Glutamate Research

TechniqueApplicationKey Findings/Capabilities
NMR Spectroscopy Metabolomic analysis, Structural elucidationIdentifies changes in serum metabolite levels (e.g., glutamate, glutamine); confirms molecular structure. nih.govnih.gov
FT-IR Spectroscopy Chemical structure and salt characterizationConfirms functional groups and salt formation by identifying characteristic vibrational bands. nih.govresearchgate.net
HPLC Purity, Quantification, Dissolution studiesSeparates erythromycin from impurities; quantifies drug concentration in formulations. nih.govresearchgate.netresearchgate.net
LC-MS Non-targeted metabolomics profilingProvides comprehensive analysis of metabolic changes; identifies altered pathways (e.g., amino acid metabolism). nih.govmdpi.com

This interactive table summarizes the primary applications and key capabilities of advanced analytical methodologies in the study of erythromycin glutamate.

Molecular and Cellular Biology Assays

Molecular and cellular biology assays are essential for understanding the biological effects of erythromycin at a mechanistic level. These assays can probe the interactions of the drug with its molecular targets and elucidate its impact on cellular processes.

Erythromycin's primary mode of action is the inhibition of protein synthesis in bacteria. sigmaaldrich.com It binds to the 50S subunit of the bacterial 70S ribosome, specifically within the nascent peptide exit tunnel. sigmaaldrich.comnih.gov This binding event interferes with the translocation of aminoacyl-tRNA from the A-site to the P-site, thereby stalling protein elongation. sigmaaldrich.com

Various in vitro and in vivo assays are used to study these effects. For instance, cell-free transcription-translation systems can be used to demonstrate drug-dependent ribosome stalling. nih.gov Toe-printing analysis, a technique that maps the position of the ribosome on an mRNA transcript, can precisely identify the site of stalling induced by erythromycin. nih.gov

Furthermore, cellular assays are employed to investigate the broader biological consequences of erythromycin treatment. The MTT assay, for example, can be used to assess cell viability and proliferation in response to the drug. researchgate.net Studies on human neuroblastoma cell lines have shown that erythromycin can inhibit cell proliferation in a concentration- and time-dependent manner, suggesting potential applications beyond its antibiotic properties. researchgate.net Such studies often involve analyzing changes in the cell cycle and the expression levels of key regulatory proteins like c-Myc and p21. researchgate.net

In bacterial systems, assays are used to study mechanisms of resistance. For example, the expression of resistance genes like ermB, which encodes a methyltransferase that modifies the ribosomal target of erythromycin, is often studied using reporter gene assays (e.g., with lacZ). nih.gov These experiments help to elucidate the regulatory circuits that control antibiotic resistance.

Ribosomal Binding and Kinetics Assays

Erythromycin functions by binding to the 50S subunit of the bacterial ribosome. frontiersin.org Understanding the kinetics of this interaction is fundamental to comprehending its efficacy and the mechanisms of resistance. Early studies confirmed that macrolides impact protein synthesis by binding to the ribosome. frontiersin.org

Kinetic studies characterize the rate of association and dissociation of erythromycin to and from the ribosome. One common method is the nitrocellulose filter assay . nih.gov This technique relies on the principle that ribosomes adhere to nitrocellulose filters while free erythromycin does not. By using radiolabeled erythromycin, such as [¹⁴C]erythromycin, researchers can separate ribosome-bound drug from the free drug and quantify the interaction. nih.gov Chase experiments, where an excess of non-labeled erythromycin is added after the initial binding, are used to measure the dissociation rate. nih.gov

Research on ribosomal mutations in proteins like L4 and L22, which confer erythromycin resistance, has employed these kinetic assays. Findings indicate that such mutations can significantly reduce the association rate constant of erythromycin with the ribosome, obstructing its passage into the binding site within the nascent peptide exit tunnel. nih.gov

Assay TypePrincipleApplication in Erythromycin ResearchKey Findings
Nitrocellulose Filter AssaySeparates ribosome-bound radiolabeled erythromycin from free erythromycin based on ribosome adherence to the filter.Quantifying binding affinity (Kd) and kinetics (kon, koff) of erythromycin to wild-type and mutant ribosomes. nih.govResistance mutations in L4/L22 ribosomal proteins decrease the association rate of erythromycin by approximately two orders of magnitude. nih.gov
Chase ExperimentMeasures dissociation rate by adding excess unlabeled drug to a pre-formed drug-ribosome complex.Determining the stability of the erythromycin-ribosome complex. nih.govProvides data on how long the drug remains bound to its target.

Gene Expression Analysis (e.g., Microarray, Real-Time PCR) in Response to Erythromycin

Gene expression analysis is crucial for understanding how bacteria adapt and respond to antibiotic stress, particularly in the development of resistance. DNA microarrays and Real-Time Polymerase Chain Reaction (PCR) are powerful tools for this purpose. researchgate.netthermofisher.com

Microarray analysis has been used to screen for multiple erythromycin resistance genes simultaneously. researchgate.netnih.gov For instance, oligonucleotide microarrays can be designed with probes specific for known macrolide-lincosamide-streptogramin B (MLS) resistance genes, such as ermA, ermB, ermC, ereA, ereB, and msrA/B. researchgate.netnih.gov Studies using this technology on clinical isolates of Staphylococcus aureus have successfully identified the presence and combination of these resistance determinants, revealing that a significant percentage of resistant strains carry multiple resistance genes. researchgate.netnih.gov

Real-Time PCR is often used to validate the results obtained from microarray studies and to quantify the expression levels of specific genes with high sensitivity and precision. capes.gov.brnih.gov In toxicogenomics, low-density microarrays have been employed to study the gene expression profiles in primary rat hepatocytes exposed to erythromycin estolate. nih.gov These studies reveal specific expression patterns related to cellular effects like cholestasis and necrosis, which can be confirmed by quantitative PCR. nih.gov

TechniqueDescriptionApplication in Erythromycin ResearchExample Finding
DNA MicroarrayA collection of microscopic DNA spots attached to a solid surface, used to measure the expression levels of large numbers of genes simultaneously or to genotype. researchgate.netSimultaneous detection of multiple MLS resistance genes (ermA, ermB, ermC, etc.) in bacterial isolates. researchgate.netnih.gov Studying hepatotoxicant-induced gene expression changes. nih.govIn a study of S. aureus clinical isolates, 72% of resistant strains contained two or three different MLS resistance genes. researchgate.net
Real-Time PCR (qPCR)A technique used to amplify and simultaneously quantify a targeted DNA molecule in real-time. thermofisher.comValidation of microarray data and precise quantification of the expression of specific resistance or stress-response genes. capes.gov.brnih.govConfirmed gene expression profiles for several genes identified in microarray analysis of hepatocytes exposed to erythromycin. nih.gov

In Vitro Antimicrobial Activity Assays (e.g., MIC, MBC)

Standardized in vitro assays are essential for determining the fundamental antimicrobial potency of erythromycin. The most common methods are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). nih.gov

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov This is typically determined using broth microdilution or agar (B569324) dilution methods according to standards set by bodies like the Clinical and Laboratory Standards Institute (CLSI). nih.govnih.org.pk For erythromycin, specific guidelines exist for testing against organisms like S. pneumoniae, where challenges like trailing growth can occur. In such cases, the MIC is read as the lowest concentration where the trailing begins, ignoring faint growth. nih.org.pk

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. nih.gov It is determined by sub-culturing from the clear wells or tubes of an MIC test onto antibiotic-free agar to see if the bacteria have been killed or merely inhibited. nih.gov These assays are critical for basic drug discovery, resistance surveillance, and providing guidance for therapeutic use. nih.gov

AssayDefinitionMethodologyRelevance to Erythromycin
Minimum Inhibitory Concentration (MIC)Lowest drug concentration that inhibits visible microbial growth. nih.govBroth microdilution or agar dilution methods. nih.govQuantifies the potency of erythromycin against a specific bacterium; used to define susceptibility and resistance breakpoints. nih.org.pk
Minimum Bactericidal Concentration (MBC)Lowest drug concentration that kills 99.9% of the bacterial population. nih.govSub-culturing from non-turbid wells of an MIC test onto fresh, drug-free agar plates. nih.govDistinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity of erythromycin.

Flow Cytometry for Bacterial Susceptibility and Resistance Development Studies

Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a large population. nih.gov In microbiology, it has been adapted to assess bacterial viability, membrane integrity, and physiological state in response to antibiotics like erythromycin. nih.govresearchgate.net

This methodology often involves the use of fluorescent dyes. For example, a combination of SYTO 9 and propidium (B1200493) iodide can differentiate between live and dead bacteria; live cells with intact membranes fluoresce green, while dead cells with compromised membranes fluoresce red. nih.gov Studies on Streptococcus pyogenes have used this approach to rapidly investigate the differing effects of macrolides, demonstrating the lack of an antibacterial effect from erythromycin on resistant phenotypes within hours. nih.gov

Multiparameter flow cytometry can simultaneously measure several cellular characteristics. By using dyes sensitive to membrane potential and permeability alongside bead standards for absolute counting, researchers can obtain a detailed, dynamic picture of how erythromycin affects bacterial cells, such as Staphylococcus aureus. researchgate.netasm.org This technique revealed that erythromycin causes dose- and time-dependent decreases in membrane potential and can permeabilize a fraction of the bacterial population. asm.org

Electrophoretic Mobility Shift Assay (EMSA) for DNA-Binding Activity

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study protein-nucleic acid interactions. wikipedia.orgnih.gov The principle is that a protein-DNA or protein-RNA complex migrates more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound nucleic acid. wikipedia.orgthermofisher.com This difference in migration speed results in a "shifted" band on the gel, indicating the formation of a complex. wikipedia.org

While erythromycin's primary target is ribosomal RNA (rRNA) within the ribosome, EMSA can be a valuable tool in this context. It can be used to investigate whether erythromycin influences the binding of ribosomal proteins or other regulatory factors to specific sites on the 23S rRNA. For example, one could test if the presence of erythromycin alters the binding affinity of a specific ribosomal protein (e.g., L4 or L22) to its corresponding rRNA binding site. Although direct examples in the literature for erythromycin are not prominent, the technique's ability to qualitatively and quantitatively assess protein-RNA interactions makes it highly applicable for dissecting the molecular details of the ribosome-antibiotic interface. thermofisher.com

Structural Biology and Computational Approaches

X-ray Crystallography for High-Resolution Structural Elucidation of Ribosome-Antibiotic Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, including large macromolecular complexes like the ribosome bound to antibiotics. This technique has provided unparalleled insights into how erythromycin interacts with its target. embopress.org

High-resolution crystal structures of erythromycin in complex with the bacterial 70S ribosome (from Thermus thermophilus) and the 50S large subunit (from Deinococcus radiodurans) have been obtained. embopress.orgnih.gov These structures reveal that erythromycin binds within the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge from the ribosome. nih.govnih.gov The macrolide acts as a plug, sterically blocking the progression of the elongating polypeptide chain once it reaches a certain length (typically 6-8 amino acids). nih.gov

The structural data shows specific interactions between the drug and nucleotides of the 23S rRNA, as well as with ribosomal proteins L4 and L22 that line the tunnel wall. embopress.org For example, the desosamine (B1220255) sugar of erythromycin is crucial for binding, while the cladinose (B132029) sugar protrudes towards the peptidyl transferase center. nih.govpnas.org These high-resolution models are instrumental in understanding the basis of MLS resistance mutations and in providing a structural foundation for the rational design of new antibiotics that can evade these resistance mechanisms. embopress.org

Organism/ComplexResolutionKey Structural InsightsReference
Thermus thermophilus 70S Ribosome-Erythromycin Complex2.89 ÅUnambiguous placement of erythromycin in the nascent peptide exit tunnel, providing evidence for direct collision as a mechanism of competition with other antibiotics like chloramphenicol. nih.govnih.govSvetlov et al. (2019) nih.govnih.gov
Deinococcus radiodurans 50S Subunit-Erythromycin Complex3.5 ÅInitial detailed view of the erythromycin binding site, showing its interaction with 23S rRNA and its position blocking the exit tunnel.Schlünzen et al. (2001) embopress.org

Computational Modeling and Molecular Docking Studies for Interaction Predictions

Computational modeling and molecular docking have emerged as indispensable tools in the study of macrolide antibiotics like erythromycin, offering profound insights into their mechanisms of action and potential for interaction with various biological targets. These in silico approaches allow researchers to predict and analyze the binding of erythromycin to its primary target, the bacterial ribosome, as well as to other proteins, providing a detailed understanding of the molecular interactions that govern its antibiotic activity and other potential effects.

Molecular docking studies have been instrumental in elucidating the binding of erythromycin and its analogs to the 50S ribosomal subunit. These studies have successfully predicted the binding sites of active macrolides, demonstrating consistency with X-ray crystallography data. The interactions are typically characterized by a combination of hydrogen bonding and hydrophobic interactions between the antibiotic and the ribosomal components. For instance, docking analyses have shown that active erythromycin analogues consistently bind to the same site as the parent erythromycin A, whereas inactive analogues tend to bind at different locations. This highlights the utility of molecular docking in predicting the activity of new erythromycin derivatives.

Molecular dynamics (MD) simulations have provided a dynamic perspective on how erythromycin and related ketolides interact with the nascent polypeptide chain within the ribosomal exit tunnel to cause translational arrest. nih.gov These simulations, in conjunction with cryo-electron microscopy, have revealed the intricate interplay between the antibiotic, the ribosome, and specific peptide motifs that leads to context-specific stalling of protein synthesis. nih.gov For example, MD simulations have been used to explore the conformational changes in the nascent peptide and the ribosome upon erythromycin binding, explaining the less stringent sequence specificity of erythromycin compared to ketolides like telithromycin (B1682012). nih.gov

Furthermore, computational models have been employed to investigate the role of specific amino acids in the ribosomal tunnel in conferring resistance to erythromycin. By simulating mutations in ribosomal proteins, such as the deletion in the uL22 β-hairpin loop, researchers have been able to understand the structural changes that lead to reduced antibiotic efficacy without necessarily affecting the binding of the macrolide itself. mdpi.com

In the context of erythromycin biosynthesis, genome-scale metabolic models (GSMMs) have been developed to understand and optimize its production in Saccharopolyspora erythraea. These computational models have identified key metabolites and pathways, including those involving L-glutamate, that are critical for high-yield erythromycin production. researchgate.net Through comparative transcriptomic and metabolomic analyses integrated into these models, L-glutamine and L-glutamate were identified as important reporter metabolites, indicating their significant role in the metabolic state conducive to erythromycin synthesis.

While direct computational modeling of erythromycin glutamate as a single entity is not extensively documented in the literature, the computational studies on erythromycin's interaction with its targets and the metabolic modeling of its biosynthesis provide a robust framework for predicting its behavior. These advanced analytical methodologies are crucial for understanding its mechanism of action, predicting resistance, and enhancing its production.

Detailed Research Findings from Computational Studies:

Research FocusKey FindingsComputational Methods Used
Erythromycin-Ribosome Interaction Active macrolides bind to a specific site in the 50S ribosomal subunit, consistent with experimental data. Inactive analogues bind to different sites.Molecular Docking (AutoDock)
Translational Arrest Mechanism Erythromycin and telithromycin interact with the Arg-Leu-Arg peptide motif to induce translational arrest. Erythromycin shows less stringent sequence specificity.Molecular Dynamics (MD) Simulations, Cryo-EM
Ribosomal Resistance Deletions in the uL22 ribosomal protein alter the ribosome structure, conferring resistance without significantly impacting erythromycin binding. mdpi.comCryo-EM, Molecular Modeling
Erythromycin Biosynthesis L-glutamine and L-glutamate are key reporter metabolites in high-yield erythromycin production.Genome-Scale Metabolic Modeling (GSMM), Transcriptomics

Concluding Perspectives and Future Research Directions

Identification of Unexplored Molecular Interactions and Signaling Pathways

Metabolomic studies have indicated that erythromycin (B1671065) can alter various metabolic networks. For instance, in certain organisms, exposure to erythromycin has been shown to affect the levels of amino acids such as glutamate (B1630785), leucine (B10760876), and alanine. researchgate.net Furthermore, transcriptomic analyses have revealed that erythromycin can regulate the expression of genes involved in energy metabolism and ATP-binding cassette (ABC) transporters. researchgate.netmdpi.com Advanced techniques like proteomics and genomics could be instrumental in identifying novel binding partners and signaling pathways affected by erythromycin glutamate. Research could also delve into its effects on bacterial communication systems like quorum sensing and its potential influence on inflammatory signaling in host cells. mdpi.com

Development of Novel Research Paradigms for Combating Macrolide Resistance

The increasing prevalence of macrolide resistance poses a significant threat to the effectiveness of erythromycin. mdpi.com Key resistance mechanisms include modification of the ribosomal target site, active drug efflux, and enzymatic inactivation of the antibiotic. nih.govfrontiersin.org The development of innovative research strategies to counteract these resistance mechanisms is a critical priority. mdpi.com

A promising area of research is the exploration of combination therapies, where erythromycin glutamate is used in conjunction with other compounds to restore its efficacy against resistant strains. mdpi.com For example, combining macrolides with β-lactams has shown positive results in treating certain types of pneumonia. mdpi.com Another approach is the use of antibiotic adjuvants, which are non-antibiotic molecules that enhance the activity of existing antibiotics. mdpi.com Research into inhibitors of efflux pumps and enzymes that degrade erythromycin is also a key strategy. nih.gov Recently, synthetic antibiotics called macrolones, which combine the structures of macrolides and fluoroquinolones, have shown the ability to interfere with both protein production and DNA structure, making it significantly more difficult for bacteria to develop resistance. technologynetworks.com

Research ParadigmDescriptionPotential Impact
Combination Therapy Utilizing erythromycin glutamate with a synergistic agent, such as a β-lactam or an efflux pump inhibitor. mdpi.comnih.govTo restore or enhance the antibacterial efficacy against resistant strains. mdpi.com
Resistance-Modifying Agents Developing compounds that inhibit the bacterial mechanisms of resistance, like enzymatic inactivation. nih.govTo overcome the deactivation of erythromycin by resistant bacteria.
Novel Antibiotic Hybrids Creating synthetic molecules, like macrolones, that have dual mechanisms of action. technologynetworks.comTo significantly reduce the likelihood of bacteria developing resistance. technologynetworks.com

Advancements in Delivery Systems for Enhanced Research Utility

To enhance the utility of erythromycin glutamate in research, improvements in its delivery are crucial. A primary challenge with erythromycin is its low water solubility and instability in acidic conditions, which can limit its bioavailability. nih.gov Current research is focused on creating advanced delivery systems to improve stability, solubility, and concentration at the target site for more precise in vitro and in vivo studies. nih.govnih.gov

Nanoparticle-based delivery systems, including liposomes and polymeric nanoparticles, have demonstrated potential for encapsulating erythromycin. nih.govdovepress.com These systems can protect the drug from degradation and facilitate its transport across biological membranes. nih.gov Liposomes, which are vesicles made of lipid bilayers, can encapsulate both water-soluble and fat-soluble drugs, improving their stability and circulation time. nih.govresearchgate.net Solid lipid nanoparticles are another option, offering good biocompatibility and lower production costs compared to liposomes. nih.gov Future research may focus on stimuli-responsive systems that release erythromycin glutamate under specific environmental conditions, allowing for greater experimental control. dovepress.com

Delivery SystemDescriptionResearch Advantage
Liposomes Vesicular carriers composed of lipid bilayers that can encapsulate erythromycin. nih.govresearchgate.netEnhanced stability, biocompatibility, and potential for targeted delivery in research models. nih.gov
Polymeric Nanoparticles Solid colloidal particles that can entrap or encapsulate the drug for controlled release. nih.govProvides sustained and controlled release profiles for precise experimental design. dovepress.com
Metallic Nanoparticles Nanoparticles based on metals like silver and gold, offering stability and biocompatibility. dovepress.comPromising for overcoming resistance and enabling targeted delivery. dovepress.com

Integration of Multi-Omics Data for a Holistic Understanding of Erythromycin Glutamate's Biological Impact

A comprehensive understanding of erythromycin glutamate's biological effects can be achieved by integrating data from multiple "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. researchgate.net This multi-omics approach enables researchers to observe changes across various biological layers simultaneously in response to the compound. researchgate.net

By combining these diverse datasets, researchers can build detailed models of cellular responses to erythromycin glutamate. oup.com For example, metabolomic studies have shown that erythromycin can alter metabolic networks, affecting levels of amino acids and other metabolites. researchgate.netnih.gov Transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and modifications. researchgate.netnih.gov Integrating these layers of information provides a holistic view of the drug's mechanism of action and its wider physiological effects, which can help identify new research targets and deepen the understanding of resistance mechanisms. researchgate.netresearchgate.net

Omics FieldType of Data GeneratedContribution to Understanding
Genomics DNA sequence information.Identifies genetic markers associated with susceptibility or resistance. researchgate.net
Transcriptomics Gene expression (RNA) levels. researchgate.netReveals the cellular response to erythromycin glutamate at the transcriptional level. researchgate.net
Proteomics Protein abundance and modifications. researchgate.netIdentifies protein targets and pathways affected by the compound. nih.gov
Metabolomics Profiles of small molecules (metabolites). researchgate.netUncovers the impact on cellular metabolism and biochemical pathways. nih.gov

Q & A

Q. How can researchers optimize the synthesis of Erythromycin glutamate using microbial fermentation, and what statistical methods are appropriate for analyzing yield data?

  • Methodological Answer : Apply response surface methodology (RSM) to evaluate factors like pH, temperature, and nutrient composition. Use ANOVA to analyze variance in yield data, as demonstrated in erythromycin production studies with Saccharopolyspora erythraea . Validate models with lack-of-fit tests and pure error calculations to ensure reproducibility.

Q. What analytical techniques are most reliable for quantifying Erythromycin glutamate in complex biological matrices, and how should method validation be approached?

  • Methodological Answer : Use LC-MS/MS for high sensitivity and specificity. Validate methods per ICH guidelines :
  • Linearity : Calibration curves (R² > 0.99).
  • Accuracy/Precision : Spike-recovery tests (±15% deviation).
  • Matrix Effects : Assess ion suppression/enhancement using post-column infusion .

Advanced Research Questions

Q. How should researchers address contradictory findings in Erythromycin glutamate’s pharmacokinetic profiles across different experimental models?

  • Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., metabolic enzyme expression in animal vs. human models). Use Bayesian hierarchical models to reconcile discrepancies, incorporating prior data on erythromycin’s protein-binding behavior . Document all parameters in supplementary repositories for transparency.

Q. What advanced computational modeling approaches can predict Erythromycin glutamate’s binding affinities to ribosomal targets, and how are these models validated experimentally?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to study interactions with the 50S ribosomal subunit. Validate predictions via cryo-EM or X-ray crystallography to confirm binding poses. Cross-reference with erythromycin’s known translocation inhibition mechanism .

Q. In longitudinal studies assessing Erythromycin glutamate’s prophylactic use, how can attrition bias and confounding variables be methodologically controlled?

  • Methodological Answer : Implement stratified randomization to balance groups by age/comorbidities. Use Cox proportional hazards models to adjust for attrition. Predefine exclusion criteria in ethics protocols to mitigate bias .

Q. What strategies are effective for integrating multi-omics data (e.g., transcriptomic and metabolomic) to elucidate Erythromycin glutamate’s subcellular mechanisms of action?

  • Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG, GO) to link differentially expressed genes/metabolites. Use multi-block PLS regression to identify covarying omics layers. Store raw data in FAIR-compliant repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.